



Application of Tricreatine Citrate in Neuroprotection Research

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Compound of Interest		
Compound Name:	Tricreatine citrate	
Cat. No.:	B14115693	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricreatine citrate, a salt of creatine, is emerging as a compound of significant interest in the field of neuroprotection. Its potential therapeutic applications stem from the well-established role of creatine in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of **tricreatine citrate**, targeting researchers, scientists, and professionals involved in drug development for neurological disorders.

The neuroprotective properties of creatine are attributed to several key mechanisms, including the maintenance of cellular adenosine triphosphate (ATP) levels, protection of mitochondria, and reduction of oxidative stress.[2][4][5][6][7] Preclinical studies have demonstrated its efficacy in various models of neurological insults, including traumatic brain injury (TBI), cerebral ischemia, and neurodegenerative diseases like Huntington's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[4][6][7][8][9][10]

Mechanisms of Neuroprotection

Tricreatine citrate exerts its neuroprotective effects through a multi-faceted approach primarily centered on cellular bioenergetics.

Methodological & Application

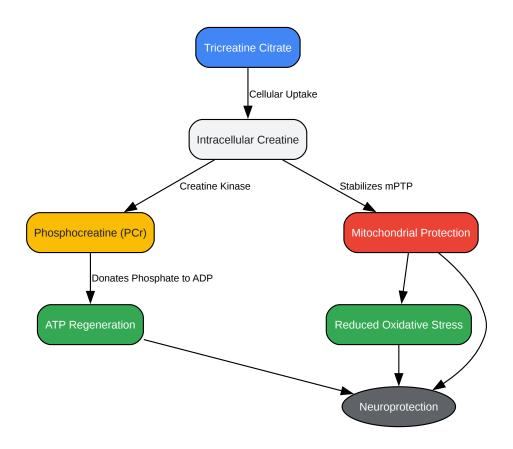




- ATP Buffering and Energy Homeostasis: Creatine, facilitated by creatine kinase, serves as a
 rapid buffer for ATP by regenerating it from ADP, utilizing the high-energy phosphate group
 from phosphocreatine (PCr).[1][3][5] This is crucial during periods of metabolic stress, such
 as hypoxia or excitotoxicity, helping neurons maintain their energy-dependent functions and
 preventing cell death.[4][5]
- Mitochondrial Protection: Creatine has been shown to stabilize mitochondrial function and inhibit the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[4][6][8] By preserving mitochondrial integrity, creatine helps maintain cellular respiration and reduces the release of pro-apoptotic factors like cytochrome c.[5]
- Reduction of Oxidative Stress: Creatine exhibits antioxidant properties by reducing the
 formation of reactive oxygen species (ROS) and lipid peroxidation.[4][11][12] This is
 particularly relevant in neurological conditions where oxidative damage is a major contributor
 to neuronal injury.[4][11]
- Neuromodulation: Emerging evidence suggests that creatine may also act as a neuromodulator, interacting with neurotransmitter systems such as the NMDA and GABA receptors.[2][5][13]

Below is a diagram illustrating the primary neuroprotective signaling pathways of **tricreatine citrate**.





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Caption: Primary neuroprotective mechanisms of tricreatine citrate.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of creatine.

Table 1: Neuroprotection in Traumatic Brain Injury (TBI) Models



Animal Model	Creatine Supplementation Protocol	Key Findings	Reference
Mice	1% creatine diet for 1 month	36% amelioration of cortical damage	[8][14]
Rats	1% creatine diet for 1 month	50% amelioration of cortical damage	[8][14]
Rats	300 mg/kg intragastric gavage post-TBI	Protection against oxidative stress damage	[7]
Children/Adolescents	0.4 g/kg oral suspension for 6 months	Reduced post- traumatic amnesia and improved recovery	[15]

Table 2: Neuroprotection in Neurodegenerative Disease Models



Disease Model	Animal Model	Creatine Supplementati on Protocol	Key Findings	Reference
Huntington's Disease	R6/2 Transgenic Mice	2% creatine in diet	17.4% increase in survival	[16]
Huntington's Disease	Malonate- induced striatal lesions	1% creatine in diet	83% reduction in lesion volume	[17]
Parkinson's Disease	MPTP-induced toxicity	Dose-dependent	Reduced loss of dopamine and dopaminergic neurons	[6][9]
Amyotrophic Lateral Sclerosis (ALS)	G93A mice	Oral administration	Improved motor performance and extended survival	[18]

Table 3: In Vitro Neuroprotection Data



Cell Model	Insult	Creatine/PCr Concentration	Key Findings	Reference
Cultured Striatal/Hippoca mpal Neurons	3-Nitropropionic Acid (3NP)	Dose-dependent	Ameliorated 3NP toxicity	[19]
Cultured Striatal/Hippoca mpal Neurons	Glutamate Excitotoxicity	5-day pre- treatment	Protected against glutamate excitotoxicity	[19]
Rat Striatal Slices	6- Hydroxydopamin e (6-OHDA)	5 mM	24.6% (Creatine) and 26.4% (PCr) increase in cell survival	[20]
Rodent Hippocampal Embryo Cell Culture	Glutamate	5 mM	Mitigated excitotoxicity and reduced oxidative stress	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective potential of **tricreatine citrate**.

Protocol 1: In Vivo Neuroprotection Assessment in a Mouse Model of Traumatic Brain Injury

This protocol is based on methodologies that have demonstrated the neuroprotective effects of creatine in TBI models.[8][14]

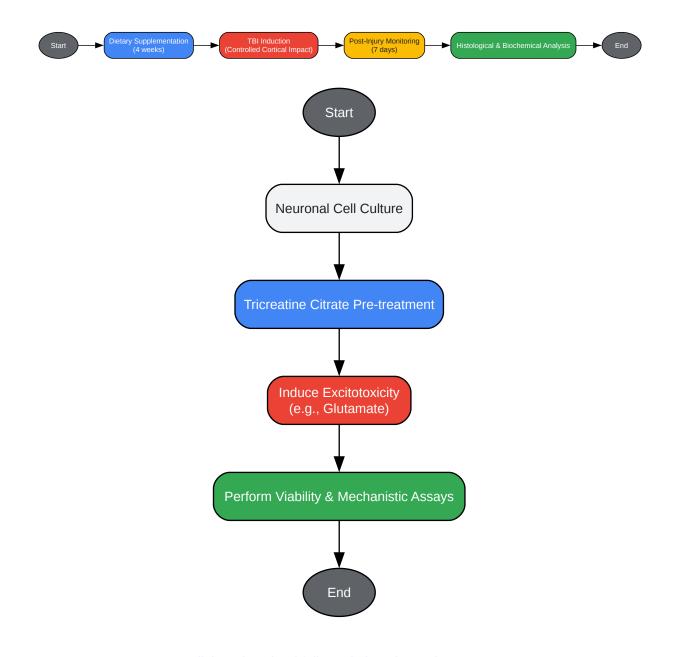
- 1. Animal Model:
- Species: Male C57BL/6 mice (8-10 weeks old).
- 2. Dietary Supplementation:



- Experimental Group: Custom diet containing 1% (w/w) tricreatine citrate.
- Control Group: Standard diet.
- Duration: Provide diets ad libitum for 4 weeks prior to the induction of TBI.
- 3. Traumatic Brain Injury Induction (Controlled Cortical Impact):
- Anesthetize mice (e.g., with isoflurane).
- Perform a craniotomy over the desired cortical region.
- Induce a controlled cortical impact injury using a stereotaxic impactor device.
- 4. Post-Injury Monitoring and Analysis:
- Monitor animals for recovery and neurological deficits.
- At a predetermined time point (e.g., 7 days post-injury), euthanize the animals and perfuse transcardially.
- · Harvest brains for histological analysis.
- 5. Lesion Volume Quantification:
- Section the brains and stain with a suitable marker (e.g., cresyl violet).
- Capture images of the sections and quantify the lesion volume using image analysis software.
- 6. Biochemical Assays (Optional):
- Collect brain tissue for analysis of ATP levels, oxidative stress markers (e.g., malondialdehyde), and mitochondrial function.

The general workflow for this experimental protocol is depicted below.





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